molecular formula C25H28N2O6 B2899004 5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one CAS No. 384365-32-6

5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one

Katalognummer B2899004
CAS-Nummer: 384365-32-6
Molekulargewicht: 452.507
InChI-Schlüssel: OYOUYDBIXNWYLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one, also known as LY294002, is a synthetic small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, survival, and metabolism. LY294002 has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications in cancer, diabetes, and other diseases.

Wirkmechanismus

5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one inhibits PI3K by binding to its ATP-binding pocket and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling molecules such as Akt and mTOR, which are involved in cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. It can inhibit cell proliferation and induce apoptosis in cancer cells, as well as reduce inflammation and oxidative stress. This compound has also been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, this compound can induce autophagy, a process that helps to remove damaged or dysfunctional cellular components.

Vorteile Und Einschränkungen Für Laborexperimente

5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one is a potent and selective inhibitor of PI3K, which makes it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. It has been extensively used in vitro and in vivo to investigate the role of PI3K in various cellular processes and disease models. However, this compound has some limitations, such as its potential off-target effects and toxicity at high concentrations. Therefore, it is important to use appropriate controls and concentrations when using this compound in experiments.

Zukünftige Richtungen

For research on 5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one include optimizing its pharmacokinetics and pharmacodynamics, developing more potent and selective inhibitors of PI3K, and exploring its combination with other drugs for synergistic effects. In addition, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound, and to identify its potential off-target effects and toxicity.

Synthesemethoden

5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one can be synthesized by several methods, including the reaction of 6,8-dibromo-5,7-dihydroxychromone with morpholine and formaldehyde, followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, such as 6,8-dibromo-5,7-dihydroxychromone with N-methylmorpholine and paraformaldehyde, or 6,8-dibromo-5,7-dihydroxychromone with morpholine and acetaldehyde.

Wissenschaftliche Forschungsanwendungen

5,7-Dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one has been widely used as a research tool to study the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, as well as induce apoptosis and autophagy. This compound has also been used to study the effects of PI3K inhibition on insulin signaling, glucose metabolism, and inflammation.

Eigenschaften

IUPAC Name

5,7-dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c28-20-14-21(17-4-2-1-3-5-17)33-25-19(16-27-8-12-32-13-9-27)23(29)18(24(30)22(20)25)15-26-6-10-31-11-7-26/h1-5,14,29-30H,6-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOUYDBIXNWYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.